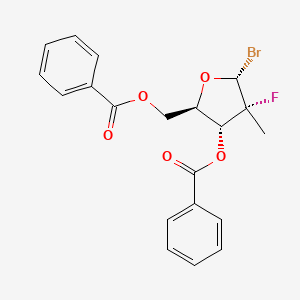
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol
Übersicht
Beschreibung
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an ethoxy group at the second position, a hydroxy group at the fourth position, and a tert-butyl group at the second position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide at room temperature.
Major Products Formed
Oxidation: 2-Ethoxy-4-(2-oxopropyl)iodobenzene.
Reduction: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene.
Substitution: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)azidobenzene.
Wissenschaftliche Forschungsanwendungen
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of the iodine atom.
Medicine: Explored for its potential use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol depends on the specific application. In radiolabeling, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be used as a tracer in imaging studies. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)bromobenzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Eigenschaften
Molekularformel |
C12H17IO2 |
|---|---|
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17IO2/c1-4-15-11-7-9(5-6-10(11)13)12(2,3)8-14/h5-7,14H,4,8H2,1-3H3 |
InChI-Schlüssel |
OEDJQJPTJXCUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)CO)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8570345.png)
![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)




![3-(4-methoxy-phenyl)-benzo[b]thiophene](/img/structure/B8570394.png)




